![molecular formula C10H16ClNO B1445938 3-Amino-4-phenylbutan-1-ol hydrochloride CAS No. 1803594-04-8](/img/structure/B1445938.png)
3-Amino-4-phenylbutan-1-ol hydrochloride
Overview
Description
3-Amino-4-phenylbutan-1-ol hydrochloride is a chemical compound with the CAS Number: 1803594-04-8 . It has a molecular weight of 201.7 and is typically in powder form .
Molecular Structure Analysis
The molecular formula of 3-Amino-4-phenylbutan-1-ol hydrochloride is C10H16ClNO . The InChI code is 1S/C10H15NO.ClH/c11-10(6-7-12)8-9-4-2-1-3-5-9;/h1-5,10,12H,6-8,11H2;1H .Physical And Chemical Properties Analysis
3-Amino-4-phenylbutan-1-ol hydrochloride is a powder . It has a molecular weight of 201.69 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications
Synthesis of Pyrimidine Derivatives
3-Amino-4-phenylbutan-1-ol hydrochloride: is utilized in the synthesis of pyrimidine derivatives, which are aromatic heterocyclic compounds. These derivatives exhibit a range of pharmacological effects, including anti-inflammatory properties. The compound serves as a precursor in the synthesis process, contributing to the formation of pyrimidines that can inhibit the expression and activities of vital inflammatory mediators .
Development of Anti-Inflammatory Agents
The compound’s role in the development of anti-inflammatory agents is significant. It is involved in the creation of new molecules that can potentially inhibit inflammatory responses in the body. This is particularly relevant in the treatment of chronic diseases where inflammation plays a key role .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and using the compound only in well-ventilated areas .
properties
IUPAC Name |
3-amino-4-phenylbutan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c11-10(6-7-12)8-9-4-2-1-3-5-9;/h1-5,10,12H,6-8,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRHUIYSLIFLQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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